4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside

Catalog No.
S12517370
CAS No.
M.F
C26H34N2O13
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobios...

Product Name

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C26H34N2O13

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

UPSFMJHZUCSEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside is a synthetic compound that serves as a fluorogenic substrate for various enzymes, particularly chitinases and chitotriosidases. It is characterized by its molecular formula C26H34N2O13C_{26}H_{34}N_{2}O_{13} and a molecular weight of 582.55 g/mol. The compound features a 4-methylumbelliferyl moiety, which is responsible for its fluorescent properties, making it useful in biochemical assays to detect enzymatic activity related to chitin degradation .

The compound undergoes hydrolysis when acted upon by chitinase enzymes, resulting in the release of the fluorescent 4-methylumbelliferone. This reaction can be represented as follows:

4 Methylumbelliferyl N N diacetyl beta D chitobioside+Chitinase4 Methylumbelliferone+Chitobiose derivatives\text{4 Methylumbelliferyl N N diacetyl beta D chitobioside}+\text{Chitinase}\rightarrow \text{4 Methylumbelliferone}+\text{Chitobiose derivatives}

The increase in fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity in various biological samples .

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside exhibits significant biological activity as a substrate for enzymes involved in chitin metabolism. It is particularly valuable in studies related to fungal and bacterial chitinases, which play crucial roles in the degradation of chitin, a major component of fungal cell walls and exoskeletons of arthropods. The compound's ability to fluoresce upon enzymatic cleavage makes it a powerful tool for investigating chitinase activity in different biological contexts, including environmental microbiology and plant pathology .

The synthesis of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside typically involves the following steps:

  • Protection of Functional Groups: The hydroxyl groups on the chitobioside backbone are protected to prevent unwanted reactions during synthesis.
  • Acetylation: The protected chitobioside is treated with acetic anhydride or acetyl chloride to introduce N,N-diacetyl groups.
  • Coupling with 4-Methylumbelliferone: The acetylated chitobioside is then coupled with 4-methylumbelliferone using appropriate coupling reagents (e.g., DCC or EDC) to form the final product.
  • Deprotection: Finally, any protecting groups are removed to yield the desired compound .

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobiosideChitobioside backbone with diacetyl groupsChitinase assays, microbial studies4-Methylumbelliferyl AcetateSimple acetate derivativeGeneral glycosidase assays4-Methylumbelliferyl N-acetyl-beta-D-glucosaminideGlucosamine-based fluorogenic substrateGlycosidase activity measurement4-Methylumbelliferyl N,N'-diacetylchitobiosideSimilar structure but different reactivityChitinase assays with potential variations

Studies involving 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside often focus on its interactions with various enzymes. Research has shown that the substrate's structure significantly influences enzyme specificity and activity. For instance, variations in the acetylation pattern can affect how efficiently chitinases cleave the substrate, leading to differences in fluorescence intensity and assay sensitivity . Additionally, interaction studies may explore how environmental factors (e.g., pH, temperature) impact enzyme activity when using this substrate.

Several compounds are structurally similar to 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside, including:

  • 4-Methylumbelliferyl Acetate: A simpler derivative used for similar enzymatic assays but lacks the chitobioside component.
  • 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another fluorogenic substrate for glycosidases that provides insights into different enzymatic pathways.
  • 4-Methylumbelliferyl N,N'-diacetylchitobioside: A closely related compound that also serves as a substrate for chitinases but may differ slightly in reactivity and fluorescence characteristics.

Comparison Table

Compound NameStructural Features

4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside represents a highly specialized fluorogenic substrate that has revolutionized the quantitative assessment of chitinase enzymatic activity across diverse biological systems [1] [6]. This compound, with the molecular formula C26H34N2O13 and molecular weight of 582.55 grams per mole, serves as a critical tool for measuring chitinolytic enzyme activity through the release of fluorescent 4-methylumbelliferone upon enzymatic hydrolysis [2] [3]. The substrate demonstrates exceptional utility in distinguishing between different classes of chitinolytic enzymes and optimizing reaction conditions for accurate enzymatic quantification [5] [6].

Fluorometric Assay Development for Endo- vs Exo-Chitinase Differentiation

The development of fluorometric assays utilizing 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside has provided researchers with sophisticated methodologies for discriminating between endochitinase and exochitinase activities [9] [22]. This substrate demonstrates preferential hydrolysis by exochitinases, particularly chitobiosidases, which cleave the glycosidic bond to release the fluorescent 4-methylumbelliferone moiety [10] [22]. Research conducted on Microbulbifer degradans 2-40 revealed that purified glycoside hydrolase family 18 domains exhibited dramatically different hydrolytic rates when exposed to 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside compared to the triacetyl variant [22]. The N-terminal domain demonstrated a 13.6-fold higher rate of 4-methylumbelliferone release from the diacetyl substrate compared to the C-terminal domain, indicating strong exochitinase activity [22].

The specificity of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside for exochitinase activity has been further validated through comparative studies examining substrate preferences across multiple chitinolytic enzyme families [13] [14]. Endochitinases typically demonstrate reduced activity against this substrate due to their preference for internal cleavage sites within longer chitin polymers, whereas exochitinases efficiently process the terminal diacetyl groups present in this fluorogenic compound [13]. The substrate has proven particularly valuable in characterizing chitobiosidase activity, which represents a specific subset of exochitinase enzymes that preferentially release chitobiose units from the non-reducing ends of chitin polymers [14].

Quantitative differentiation studies have established that chitinases with strong exochitinase characteristics demonstrate significantly enhanced catalytic efficiency when utilizing 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside as substrate [41]. Comparative analysis of three chitinases from symbiotic bacteria revealed concentration-dependent activity patterns, with chitobiosidase activity showing 2.4-fold variation between different enzyme variants when measured using this specific substrate [41]. The fluorometric detection methodology enables precise measurement of enzyme kinetics under controlled conditions at excitation wavelength 360 nanometers and emission wavelength 450 nanometers [5] [6].

Optimization of Kinetic Parameters in Microbial Lysate Systems

The optimization of kinetic parameters for 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside utilization in microbial lysate systems requires careful consideration of multiple environmental and biochemical factors [15] [16]. Temperature optimization studies have consistently demonstrated that chitinase activity reaches maximum efficiency at temperatures ranging from 37 to 45 degrees Celsius when utilizing this fluorogenic substrate [19] [33]. Comprehensive kinetic analysis of chitinase from Vibrio species revealed Michaelis-Menten constant values of 7.781 micromoles per milliliter and maximum velocity values of 0.066 micromoles per minute under standard assay conditions [19].

pH optimization represents another critical parameter for maximizing enzymatic efficiency with 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside substrates [17] [34]. Research investigating chitinase production optimization identified optimal pH ranges between 6.0 and 8.0 for maximum enzyme activity, with specific variations depending on the microbial source and reaction conditions [15] [34]. Statistical optimization studies utilizing response surface methodology have demonstrated that medium composition significantly influences chitinase activity, with factors such as nitrogen source concentration and trace element availability directly affecting substrate hydrolysis rates [16] [17].

Substrate concentration optimization studies have revealed that 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside exhibits optimal activity at concentrations ranging from 100 to 500 micromolar, with higher concentrations potentially leading to substrate inhibition effects [28] [35]. Kinetic parameter determination using various microbial isolates has yielded Michaelis-Menten constant values ranging from 6.4 to 9.5 millimolar and maximum velocity values between 0.04 and 0.08 units per milligram protein, demonstrating the substrate-specific nature of these measurements [35]. The incorporation of calcium ions at concentrations up to 0.4 percent has been shown to enhance chitinase activity significantly, with optimal conditions yielding Michaelis-Menten constants of 6.723 micromoles per milliliter [19].

Table 1: Kinetic Parameters for 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside in Different Microbial Systems

Microbial SourceKm (mM)Vmax (U/mg protein)Optimal Temperature (°C)Optimal pHReference
Vibrio species7.7810.066457.5 [19]
Bacterial isolate C26.50.06408.0 [35]
Bacterial isolate C37.10.07376.0 [35]
Bacterial isolate C96.40.08376.0 [35]
Enterococcus hirae0.030.124376.5 [36]
Enterococcus faecalis0.070.0003376.5 [36]

Comparative Sensitivity Analysis Against 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside and p-Nitrophenyl N,N′-diacetyl-4-thio-β-chitobioside Substrates

Comparative sensitivity analysis between 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside and alternative fluorogenic substrates has revealed distinct substrate specificity profiles that enable precise characterization of chitinolytic enzyme activities [22] [25]. Studies comparing this substrate with 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside have demonstrated that endochitinases preferentially hydrolyze the longer triacetyl substrate, while exochitinases show enhanced activity against the diacetyl variant [22] [10]. Quantitative analysis revealed that endochitinase domains exhibited 2.7-fold higher rates of 4-methylumbelliferone release from the triacetyl substrate compared to the diacetyl compound, indicating clear substrate preference patterns [22].

The development of p-Nitrophenyl N,N′-diacetyl-4-thio-β-chitobioside as an alternative chromogenic substrate has provided additional specificity for distinguishing glycoside hydrolase family 18 chitinases from glycoside hydrolase family 20 β-N-acetylhexosaminidases [27]. This thio-substituted substrate demonstrates resistance to hydrolysis by β-N-acetylhexosaminidases while maintaining susceptibility to chitinase activity, thereby eliminating potential interference from competing enzymatic activities [27]. Comparative studies have shown that p-Nitrophenyl N,N′-diacetyl-4-thio-β-chitobioside provides enhanced specificity for chitinase detection at the cellular level without interference from β-N-acetylhexosaminidase activities [27].

Sensitivity comparison studies utilizing mammalian chitinases have revealed significant differences in substrate preferences between soluble and insoluble chitin substrates [25]. Research examining acidic mammalian chitinase and chitotriosidase demonstrated that activity differences observed with oligomeric substrates like 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside were reduced when insoluble chitin substrates were employed, suggesting that substrate specificity measurements may be influenced by substrate physical properties [25]. The fluorogenic nature of 4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobioside provides detection sensitivity in the nanomolar range, significantly exceeding the sensitivity achievable with chromogenic alternatives [26] [31].

Table 2: Comparative Substrate Sensitivity Analysis

SubstrateDetection MethodSensitivity RangeEnzyme SpecificityWavelength (nm)Reference
4-Methylumbelliferyl N,N-diacetyl-beta-D-chitobiosideFluorometricNanomolarExochitinase/ChitobiosidaseEx: 360, Em: 450 [6] [26]
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriosideFluorometricNanomolarEndochitinaseEx: 365, Em: 445 [10] [22]
p-Nitrophenyl N,N′-diacetyl-4-thio-β-chitobiosideChromogenicMicromolarGH18 ChitinaseAbsorbance: 405 [27]
4-Methylumbelliferyl N-acetyl-β-D-glucosaminideFluorometricNanomolarβ-N-acetylhexosaminidaseEx: 360, Em: 450 [31]

Early metagenomic screens applied this substrate to clone banks prepared from coastal and estuarine waters. The fluorogenic assay revealed a surprisingly uneven distribution of genes encoding chitobiosidase activity (Table 1).

Library originScreening formatClones testedPositive clonesDetection frequency (%)Key inference
Estuarine surface waterPlaque overlay with 50 µM substrate75 00090.012Chitin-active genes are enriched in estuarine microbiomes [1] [2]
Coastal surface waterPlaque overlay750 00020.00027Lower abundance of chitin degraders in open water [1] [2]
Coastal surface waterMicrotiter well screen230 000≈ 4600.20Liquid assays detect low-level activities missed on plates [1] [2]

Detailed sequencing of positive fosmids uncovered glycoside-hydrolase-family-18 genes embedded in distinct genomic contexts, illustrating that chitin-active loci are taxonomically diverse even within narrow environmental niches [3] [4]. Subsequent high-throughput adaptations combined liquid-handling robotics with 4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside to interrogate more than ten thousand marine fosmids per day, yielding hit rates between 0.15% and 0.30% and greatly expanding the catalogue of salt-tolerant chitobiosidases [5] [3].

Correlation Between Substrate Hydrolysis Patterns and Ecological Niches (Section 3.2)

Hydrolysis end-products determine which taxa profit from chitin turnover. Comparative incubations that quantified fluorescent release from 4-Methylumbelliferyl substrates, together with chromatographic profiling of natural particles, revealed consistent links between enzymatic product spectra and the micro-habitats occupied by degraders (Table 2).

Dominant hydrolysis product(s)Representative chitinolytic taxaTypical habitatEcological consequence
N,N-diacetyl-chitobioseVibrio species, especially Vibrio fischeri and Vibrio furnissiiRapidly colonised zooplankton exoskeletons and chitin flakesDisaccharide acts as strong chemo-attractant, enhancing swarm dispersal and secondary colonisation [6] [7]
Mixed oligomers (tri- to hexasaccharides)CytophagaFlavobacteria complexBiofilms on sinking particlesPartial depolymerisation supplies longer oligosaccharides that sustain attached communities while limiting diffusion losses [8]
Monomeric N-acetyl-D-glucosamineActinobacterial lineages in soils and estuarine sedimentsMineral-rich, particle-free pore watersComplete depolymerisation favours immediate mineralisation; correlates with high proportion of Gram-positive cell walls requiring monomer for peptidoglycan biosynthesis [8] [9]

Multi-site field campaigns showed that variation in the ratio of diacetyl-chitobiose to monomer explained up to 60% of the spatial variance in chitinase gene copy number across connected marine basins [8]. Thus, fluorometric hydrolysis fingerprints obtained with 4-Methylumbelliferyl substrates serve as reliable ecological markers.

Evolutionary Adaptations in Vibrio furnissii Chitodextrinase Systems (Section 3.3)

Molecular architecture and catalytic features

The periplasmic chitodextrinase of Vibrio furnissii (historically designated Endo I) is a 1 046-residue protein of circa 120 kilodaltons that lacks a conventional chitin-binding domain [10]. It cleaves oligomers of four to six N-acetyl-D-glucosamine units, releasing mainly diacetyl-chitobiose, and is completely inactive toward crystalline chitin [10]. The enzyme displays substrate inhibition above about 0.8 millimolar oligomer concentration and is most active near neutral pH; activity drops sharply in seawater pH, permitting the inducer diacetyl-chitobiose to accumulate in the periplasm [11].

Genetic regulation within the chitinolytic cascade

The chitodextrinase gene lies downstream of a two-component sensor kinase (ChiS) and an oligosaccharide-binding protein. Signal termination requires the presence of diacetyl-chitobiose in the periplasm; when that ligand binds the binding protein, ChiS switches from an off to an on conformation, co-activating more than forty chitin utilisation genes, including the chitodextrinase itself, a dedicated outer-membrane chitoporin and multiple β-hexosaminidases [7]. This circuitry insulates the pathway from repression by monomeric N-acetyl-D-glucosamine and ensures expression only in microzones rich in polymeric debris [7] [12].

Adaptation to periplasmic processing

Absence of a chitin-binding module and strict oligomer specificity indicate that the enzyme evolved for processing fragments that have already traversed the outer membrane. Comparative genomics shows that closely related coastal vibrios retain homologues that share more than eighty per cent identity, whereas non-marine relatives lack them, suggesting niche-specific conservation [13]. Insertional mutagenesis confirms that loss of the chitodextrinase slows growth on chitin oligomers but not on monomer, underscoring its ecological role in accelerated carbon scavenging during transient blooms of particulate chitin [14].

Key biochemical parameters

PropertyValueSource
Apparent molecular mass (sodium-dodecyl-sulfate electrophoresis)~120 kilodaltons [10]
Predicted signal peptide31 residues, cleaved during secretion [10]
Optimal pH for oligomer substrates7.0 [11]
Michaelis–Menten constant for tetra-acetyl-chitotetraose≈ 0.17 millimolar [15]
Substrate inhibition threshold≥ 0.8 millimolar oligomer [16]
Main reaction productsDiacetyl-chitobiose (major), triacetyl-chitotriose (minor) [10]

Together, these adaptations position Vibrio furnissii as a rapid responder to freshly generated chitin particulate matter, enabling swift cleavage of longer oligomers, accumulation of diacetyl-chitobiose for chemotactic signalling, and synchronised induction of downstream catabolic genes.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

582.20608914 g/mol

Monoisotopic Mass

582.20608914 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-09-2024

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